methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate
Description
Methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate is a sulfonyl-substituted piperidine derivative featuring an (E)-configured styrenyl group and a methyl ester moiety. This compound combines a six-membered piperidine ring with a sulfonyl group at position 1 and a carboxylate ester at position 2.
Properties
IUPAC Name |
methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-20-15(17)14-9-5-6-11-16(14)21(18,19)12-10-13-7-3-2-4-8-13/h2-4,7-8,10,12,14H,5-6,9,11H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYROGAWOIRCNW-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCCCN1S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a piperidine ring, a sulfonyl group, and a phenylethenyl moiety. The chemical formula is represented as C15H17NO4S. This configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily involves modulation of various enzymatic pathways and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities. This may help mitigate oxidative stress-related damage in cells.
- Antimicrobial Activity : Some studies have reported that this compound possesses antimicrobial properties against various bacterial strains, suggesting its utility in treating infections.
Case Studies
Several studies have investigated the effects of this compound:
- Study on Inflammation : In a controlled laboratory setting, the compound was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups receiving placebo treatments.
- Antioxidant Evaluation : A study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, where it demonstrated a dose-dependent scavenging effect, highlighting its potential as a therapeutic antioxidant.
Comparison with Similar Compounds
Structural Analogues with (E)-2-Phenylethenyl Motifs
(a) 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
- Core Structure : Quinazolin-4-one ring with a para-sulfonamide group and an (E)-styrenyl linker.
- Key Differences: The quinazolinone core replaces the piperidine ring, and the sulfonamide group differs from the sulfonylpiperidine moiety.
- Biological Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, suggesting that the (E)-styrenyl group and sulfonamide may synergize for enzyme targeting .
- Conformational Analysis: No puckering data provided, but the rigid styrenyl group likely restricts rotational freedom, akin to the target compound.
(b) 1-{3-(4-Methylphenyl)-5-[(E)-2-Phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone
- Core Structure : Pyrazoline ring with a styrenyl substituent and acetyl group.
- Key Differences : The pyrazoline ring (five-membered, partially unsaturated) contrasts with the fully saturated piperidine ring.
- Conformational Analysis : Adopts an envelope conformation with a puckering amplitude of 0.107 Å, stabilized by C–H···O hydrogen bonds. This highlights the role of ring flexibility in intermolecular interactions, which may differ in the six-membered piperidine system .
Sulfonyl/Sulfonamide-Containing Heterocycles
(a) N-Substituted Benzenesulfonamides
- Example: Compounds from with para-sulfonamides on quinazolinones.
- Comparison: Sulfonamides typically exhibit higher solubility than sulfonyl esters due to hydrogen-bonding capacity.
(b) Piperidine-Based Sulfonamides
- Replacement of the ester with an amide could alter metabolic stability and target affinity.
Ring Puckering and Conformational Dynamics
- Piperidine vs. Pyrazoline/Pyrrolidine :
- Piperidine : Six-membered rings often adopt chair or boat conformations. Cremer-Pople puckering parameters (e.g., total puckering amplitude, θ) quantify deviations from planarity .
- Pyrazoline : reports an envelope conformation (five-membered ring), emphasizing smaller rings’ inherent puckering.
- Implications : The piperidine ring in the target compound may exhibit greater conformational flexibility, influencing binding to biological targets or crystallization behavior.
Crystallographic and Computational Tools
- Structural Elucidation : Tools like SHELX and ORTEP-III are critical for analyzing similar compounds. For example, used crystallography to resolve hydrogen-bonding networks, a method applicable to the target compound if crystallized.
- Limitations: No crystallographic data for the target compound were found, necessitating hypothetical comparisons based on software capabilities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor followed by esterification. For example, sulfonylation of methyl piperidine-2-carboxylate with (E)-2-phenylethenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (6–8 hours) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the stereochemistry and confirm the (E)-configuration of the styryl group. Use SHELX programs for structure refinement (e.g., SHELXL for small-molecule refinement) .
- NMR : 1H and 13C NMR identify key groups (e.g., methyl ester at δ ~3.7 ppm, sulfonyl protons at δ ~7.5–8.0 ppm). 2D NMR (COSY, NOESY) confirms spatial proximity of the styryl group to the piperidine ring .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How does the puckering conformation of the piperidine ring influence the compound’s reactivity or biological interactions?
- Methodological Answer : The piperidine ring adopts a chair or envelope conformation depending on substituent steric effects. Use Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) derived from X-ray data to quantify ring distortion. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model conformational flexibility and predict interactions with biological targets (e.g., enzyme active sites) .
Q. What are the key challenges in achieving stereochemical purity during synthesis, and how can enantiomeric excess be quantified?
- Methodological Answer : Racemization at the piperidine C2 position is a major challenge. Use chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during sulfonylation to enforce stereocontrol. Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or NMR with chiral shift reagents (e.g., Eu(hfc)3) .
Q. How can high-throughput screening (HTS) and LC-MS/MS be applied to assess metabolic stability and degradation pathways?
- Methodological Answer :
- HTS : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Use a C18 column (2.1 × 50 mm) with a 0.1% formic acid/acetonitrile gradient.
- Degradation pathways : Identify hydrolytic cleavage (e.g., ester hydrolysis to carboxylic acid) or sulfonamide oxidation using isotopic labeling (e.g., deuterated methyl groups) .
Q. What computational strategies predict the compound’s binding affinity to sulfotransferases or cytochrome P450 enzymes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1LS6 for sulfotransferase). Focus on key interactions: sulfonyl group hydrogen bonding with Arg/His residues and piperidine nitrogen coordination to heme iron in CYP450.
- Free-energy perturbation (FEP) : Calculate binding energy differences between enantiomers to guide structural optimization .
Q. How does the (E)-styryl group’s electronic configuration affect photostability and intermolecular interactions in solid-state formulations?
- Methodological Answer : UV-Vis spectroscopy (λmax ~280 nm) and time-dependent density functional theory (TD-DFT) model the π→π* transitions of the styryl group. Solid-state NMR and powder XRD analyze crystallinity and hydrogen-bonding networks (e.g., C–H···O interactions between sulfonyl and ester groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
